

# An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzamide

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## Compound of Interest

Compound Name: 3-Fluoro-2-(trifluoromethyl)benzamide

Cat. No.: B1305486

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Disclaimer: Information regarding the specific molecular structure of **3-Fluoro-2-(trifluoromethyl)benzamide** is not readily available in public databases. This guide will instead provide a comprehensive overview of the closely related isomer, 2-Fluoro-3-(trifluoromethyl)benzamide, for which scientific data is accessible. This information is intended for researchers, scientists, and drug development professionals.

## Core Molecular Structure and Properties

2-Fluoro-3-(trifluoromethyl)benzamide is a substituted aromatic amide with a molecular formula of  $C_8H_5F_4NO$ . The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability. These characteristics make it a compound of interest in medicinal chemistry and materials science.

## Chemical and Physical Data

A summary of the key quantitative data for 2-Fluoro-3-(trifluoromethyl)benzamide is presented in the table below. This information is crucial for its application in experimental settings and for predicting its behavior in biological systems.

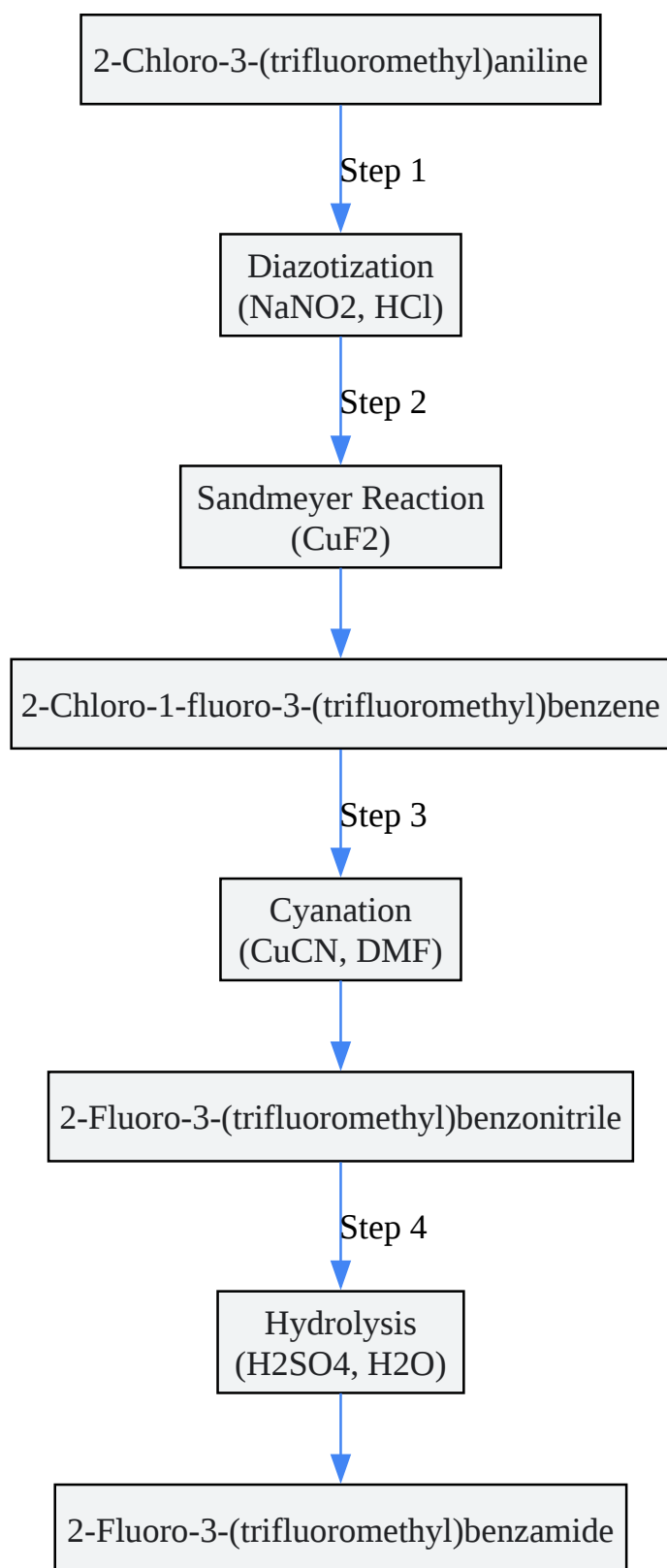
Property	Value	Reference
CAS Number	207853-60-9	[1]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>4</sub> NO	[1]
Molecular Weight	207.12 g/mol	[1]
Melting Point	94-97 °C	[1]
Purity	≥97%	[2]

## Synthesis and Experimental Protocols

The synthesis of trifluoromethylated benzamides often involves multi-step processes. A plausible synthetic route for 2-Fluoro-3-(trifluoromethyl)benzamide can be adapted from patented methods for related compounds, such as the synthesis of 2-trifluoromethyl benzamide from 2,3-dichlorotrifluorotoluene.[3]

## Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide, starting from a commercially available precursor.



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Caption: Synthetic workflow for 2-Fluoro-3-(trifluoromethyl)benzamide.

## Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzamide

This protocol is a representative method and may require optimization for specific laboratory conditions.

### Step 1 & 2: Diazotization and Sandmeyer Reaction

- Dissolve 2-Chloro-3-(trifluoromethyl)aniline in a suitable acidic solution (e.g., aqueous HCl).
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
- In a separate vessel, prepare a solution of copper(II) fluoride ( $\text{CuF}_2$ ) in an appropriate solvent.
- Slowly add the cold diazonium salt solution to the  $\text{CuF}_2$  solution. Effervescence should be observed.
- Allow the reaction to warm to room temperature and stir for several hours.
- Extract the product, 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene, with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

### Step 3: Cyanation

- Combine the crude 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene with copper(I) cyanide ( $\text{CuCN}$ ) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the mixture and pour it into a solution of ferric chloride to decompose the copper cyanide complex.

- Extract the product, 2-Fluoro-3-(trifluoromethyl)benzonitrile, with an organic solvent, wash, dry, and concentrate.

#### Step 4: Hydrolysis

- Carefully add the 2-Fluoro-3-(trifluoromethyl)benzonitrile to a mixture of concentrated sulfuric acid and water.
- Heat the mixture to facilitate the hydrolysis of the nitrile to the primary amide.
- Monitor the reaction until the starting material is consumed.
- Cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the crude product.
- Filter the solid, wash with cold water, and dry.
- Recrystallize the crude 2-Fluoro-3-(trifluoromethyl)benzamide from a suitable solvent system to obtain the purified product.

## Spectroscopic Data

While specific spectra for 2-Fluoro-3-(trifluoromethyl)benzamide are not widely published, related compounds show characteristic signals. For instance,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR are essential for structural confirmation.

Spectroscopic Data (Predicted)	Chemical Shift (ppm)	Multiplicity
$^1\text{H}$ NMR (Aromatic CH)	7.5 - 8.0	Multiplet
$^1\text{H}$ NMR (Amide $\text{NH}_2$ )	5.5 - 7.5	Broad Singlet
$^{19}\text{F}$ NMR (Ar-F)	-110 to -130	Multiplet
$^{19}\text{F}$ NMR ( $\text{CF}_3$ )	-60 to -65	Singlet

## Biological Activity and Applications

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of fluorine and trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity to biological targets.[4] While the specific biological profile of 2-Fluoro-3-(trifluoromethyl)benzamide is not documented, related molecules have shown potential as kinase inhibitors, highlighting a possible area of investigation for this compound.

## Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a lead compound to a potential drug candidate, a process where a molecule like 2-Fluoro-3-(trifluoromethyl)benzamide could be evaluated.



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Caption: Drug discovery workflow for benzamide derivatives.

In conclusion, while direct experimental data for **3-Fluoro-2-(trifluoromethyl)benzamide** is scarce, the analysis of its isomer, 2-Fluoro-3-(trifluoromethyl)benzamide, provides a valuable framework for its potential synthesis, characterization, and application in scientific research, particularly in the field of drug discovery. Further investigation into the synthesis and biological evaluation of this specific isomer is warranted to fully elucidate its properties and potential.

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## References

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